1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,3-difluorobenzene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane is used, and the reaction mixture is stirred at room temperature.
Catalysts and Reagents: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs, such as using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (e.g., amines), solvents (e.g., ethanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water), and acidic or basic conditions.
Major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity to specific molecular targets, leading to its biological effects.
Comparison with Similar Compounds
1-(4-Bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:
1-Bromo-4-ethoxy-2,3-difluorobenzene: This compound has an ethoxy group instead of the trifluoromethyl group, resulting in different chemical properties and applications.
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene:
1-(4-Bromo-2,3-difluorophenyl)-2,2-dimethyl-1-propanone: This compound has a dimethyl group instead of the trifluoromethyl group, leading to differences in its chemical behavior and uses.
Properties
IUPAC Name |
1-(4-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWSLUVBAKBTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823361-42-7 |
Source
|
Record name | 1-(4-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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